

Cy5 Dye Properties for Fluorescence Microscopy: An In-depth Technical Guide

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Compound of Interest

Compound Name: **DOPE-PEG-Cy5 (MW 2000)**

Cat. No.: **B15546355**

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Cyanine 5 (Cy5) is a synthetic, five-carbon chain polymethine dye belonging to the cyanine family.^[1] It is a bright, far-red fluorescent dye widely utilized in a variety of life science applications, including fluorescence microscopy, flow cytometry, and molecular biology assays.^{[2][3]} A key advantage of using Cy5 and other long-wavelength dyes is the minimal autofluorescence exhibited by biological specimens in this region of the spectrum, leading to an improved signal-to-noise ratio.^{[1][4]}

Core Photophysical Properties

The selection of a fluorophore for fluorescence microscopy is critically dependent on its spectral characteristics. Cy5 is optimally excited by laser lines at 633 nm or 647 nm.^{[1][5]} Its fluorescence emission is in the far-red region of the spectrum, which is advantageous for deep tissue penetration and reduced background from cellular components.^{[5][6]}

Property	Value	Reference
Excitation Maximum (λ_{ex})	~649-651 nm	[7][8]
Emission Maximum (λ_{em})	~667-670 nm	[7][8]
Molar Absorptivity (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[8]
Quantum Yield (Φ)	~0.20-0.27	[8][9]
Molecular Weight (NHS Ester)	~592-855 Da	[5][10]

Chemical Structure and Labeling Chemistry

Cy5 is commonly available as an N-hydroxysuccinimide (NHS) ester derivative for covalent labeling of primary amines ($-\text{NH}_2$) present on proteins, peptides, and modified oligonucleotides. [5][10] The NHS ester reacts with amines in a pH-dependent manner, forming a stable amide bond. The optimal pH for this reaction is between 8.3 and 8.5.[10][11]

Experimental Protocols

Antibody Labeling with Cy5 NHS Ester

This protocol provides a general guideline for conjugating Cy5 NHS ester to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

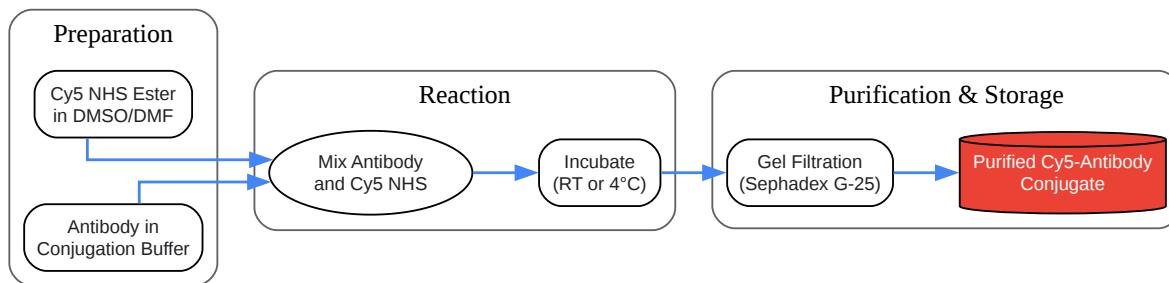
- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Cy5 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate, pH 8.3-9.0[10][12]
- Purification column (e.g., Sephadex G-25)[12][13]
- Separation Buffer: Phosphate-buffered saline (PBS), pH 7.2[14]

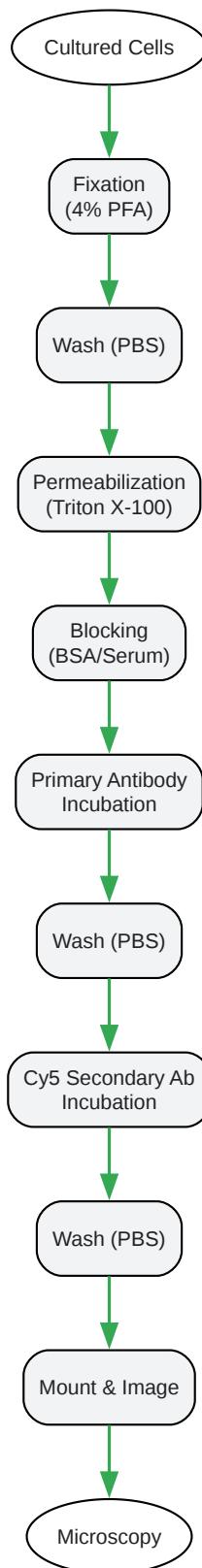
Procedure:

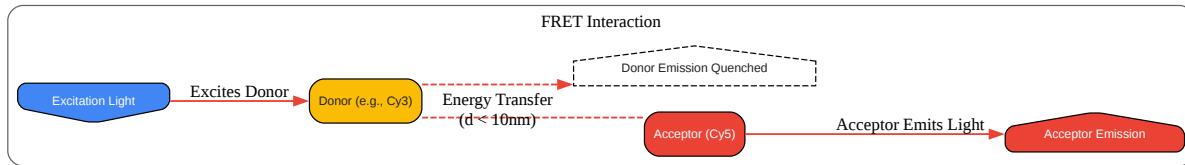
- Prepare Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.[13]
- Prepare Dye Solution: Shortly before use, dissolve the Cy5 NHS ester in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[12][13]
- Conjugation Reaction: Add a calculated molar excess of the Cy5 NHS ester solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[12]

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[10][11]

- Purification: Separate the Cy5-conjugated antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[13][14] The first colored band to elute will be the labeled antibody.[14]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).







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